

Application Notes and Protocols for In Vivo Studies of TMP778

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Compound of Interest

Compound Name: *TMP778*

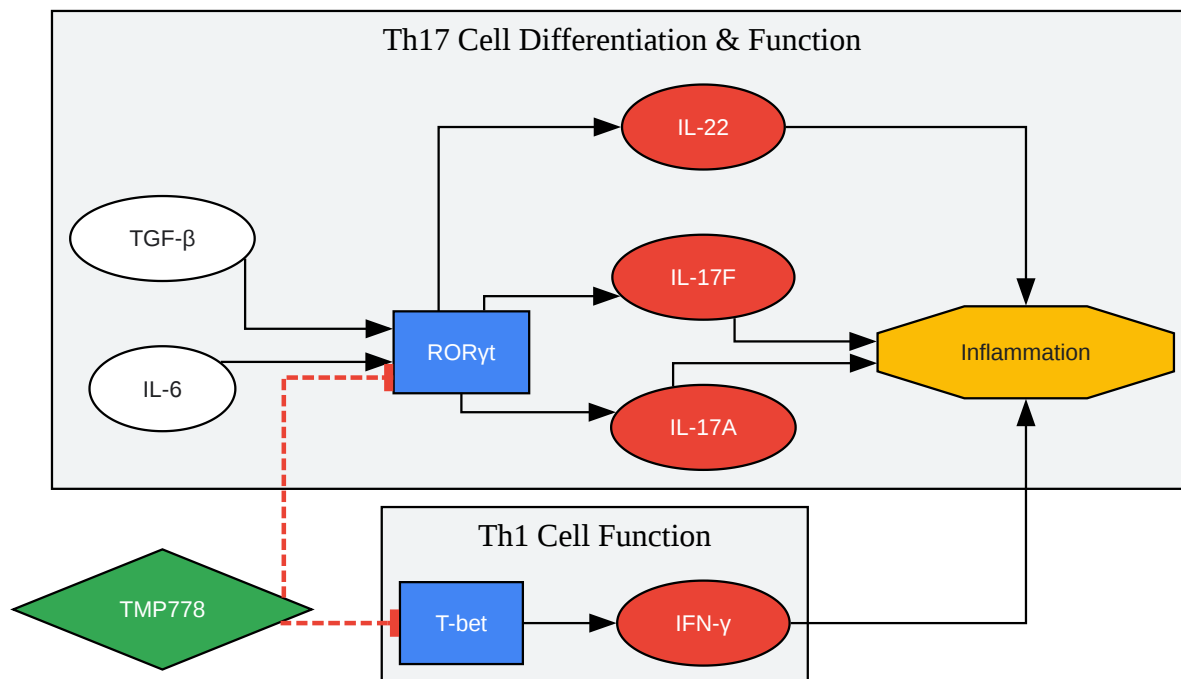
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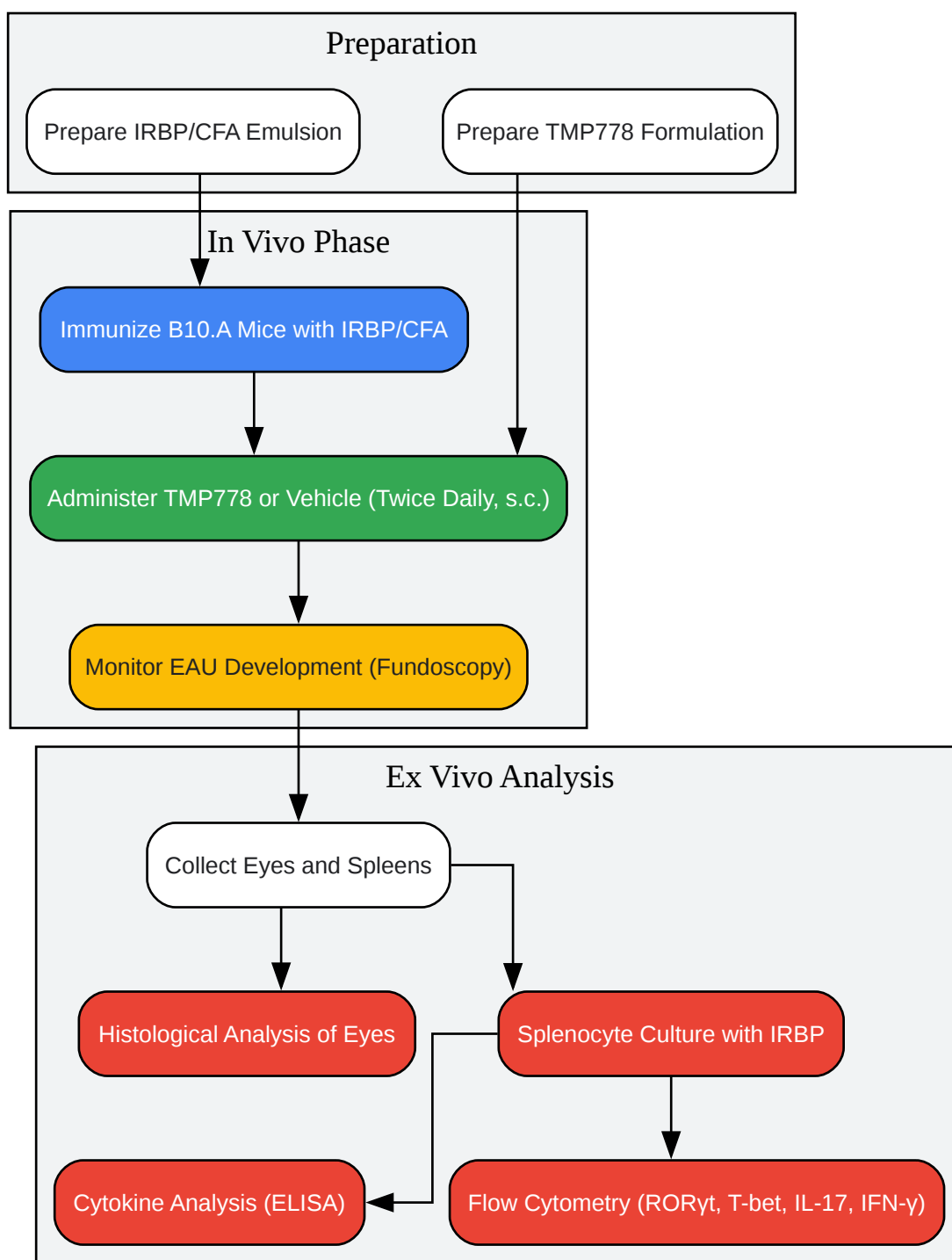
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These application notes provide a detailed protocol for the in vivo evaluation of **TMP778**, a selective inverse agonist of the nuclear receptor ROR γ t. The primary application of **TMP778** in vivo is the inhibition of Th17 cell differentiation and function, making it a valuable tool for studying autoimmune and inflammatory diseases. The following protocols are based on preclinical studies in mouse models of experimental autoimmune uveitis (EAU) and psoriasis.

Signaling Pathway of TMP778

TMP778 is a potent and selective inhibitor of ROR γ t (Retinoid-related orphan receptor gamma t), a master transcription factor for the differentiation of Th17 cells.[1][2][3] By binding to ROR γ t, **TMP778** inhibits its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[2][4] This targeted inhibition of the Th17 pathway makes **TMP778** a subject of interest in the investigation of various autoimmune disorders.[2][5][6] Unexpectedly, in vivo studies have also revealed that **TMP778** can suppress the Th1 cell response, as evidenced by reduced IFN- γ production and lower expression of the transcription factor T-bet.[1][3]





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